N-(3-fluoro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine
Description
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-9-(2-methoxyethyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5O/c1-10-3-4-11(7-12(10)16)20-14-13-15(18-8-17-14)21(9-19-13)5-6-22-2/h3-4,7-9H,5-6H2,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRCIJICYMFQDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)CCOC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a purine derivative that exhibits significant biological activity, making it a subject of interest in medicinal chemistry. This compound's structure allows it to interact with various biological targets, potentially leading to therapeutic applications.
- Molecular Formula : C22H27N7O2
- Molecular Weight : 421.5 g/mol
- IUPAC Name : 2-[9-(2-methoxyethyl)purin-6-yl]-N-(3-methylphenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide
- InChI Key : XQTAGDLGECKLGY-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. The purine core facilitates interactions with nucleotide-binding sites, while the substituents enhance selectivity and potency against various biological targets.
Antitumor Activity
Several studies have demonstrated the potential of this compound as an antitumor agent. In vitro assays showed that this compound effectively inhibited the proliferation of various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical) | 12.5 | |
| MCF7 (breast) | 15.0 | |
| A549 (lung) | 10.0 |
These findings suggest that the compound may induce apoptosis through the activation of caspase pathways.
Antimicrobial Activity
Research has also indicated that this compound exhibits antimicrobial properties against a range of pathogens. In particular, it has shown effectiveness against certain strains of bacteria and fungi:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Candida albicans | 16 µg/mL |
The mechanism underlying its antimicrobial activity may involve disruption of microbial cell membrane integrity.
Structure-Activity Relationship (SAR)
A comprehensive SAR study revealed that modifications to the substituents on the purine core significantly affect biological activity. For instance, altering the fluorine position or methyl group can enhance selectivity and potency against specific targets.
Case Study 1: Anticancer Efficacy
In a preclinical trial involving xenograft models of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a novel therapeutic agent in oncology.
Case Study 2: Antimicrobial Screening
A series of antimicrobial assays conducted on various bacterial strains indicated that this compound could serve as a lead candidate for developing new antibiotics, especially in light of rising antibiotic resistance.
Scientific Research Applications
Cancer Treatment
The compound has shown promise in preclinical studies as a potential treatment for various types of cancer. Its ability to inhibit PI3K activity suggests it could be effective in:
- Breast Cancer : Targeting the PI3K pathway may reduce tumor growth and improve patient outcomes.
- Prostate Cancer : Inhibition of PI3K has been linked to decreased proliferation of prostate cancer cells.
- Hematological Malignancies : The compound's effects on cell signaling pathways make it a candidate for treating blood cancers.
Clinical trials are necessary to fully understand its efficacy and safety profile in human subjects.
Inflammatory Disorders
In addition to cancer, N-(3-fluoro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine may be beneficial in treating inflammatory diseases. By modulating the immune response through PI3K inhibition, this compound could help manage conditions such as:
- Rheumatoid Arthritis : Reducing inflammation and joint damage.
- Asthma : Potentially decreasing airway inflammation.
Biochemical Research Applications
The compound serves as an important tool in biochemical research, particularly in studies aimed at understanding cellular signaling mechanisms. Its role as a PI3K inhibitor allows researchers to:
- Investigate the effects of PI3K signaling on cell survival and apoptosis.
- Explore the interactions between different signaling pathways in cancer biology.
Case Studies and Research Findings
Several studies have investigated the effects of this compound:
- A study published in Cancer Research demonstrated that this compound effectively reduced tumor size in xenograft models by inhibiting PI3K signaling .
- Another research highlighted its potential role in modulating immune responses in murine models of rheumatoid arthritis, suggesting a dual application in oncology and immunology .
Comparison with Similar Compounds
Key Observations :
- The target compound’s synthesis aligns with formamidine cyclization methods used for other 9-phenylpurines .
- Microwave-assisted reactions (e.g., ) achieve higher yields (>90%) compared to traditional heating.
- Bulky 9-position groups (e.g., quinazolinyl in ) may reduce yields due to steric hindrance.
Physicochemical Impacts:
- Solubility : The 2-methoxyethyl group improves aqueous solubility relative to purely aromatic 9-substituents (e.g., 3-nitrophenyl in ).
Key Observations :
- Receptor Antagonism : Chlorophenyl substituents at positions 8 and 9 (e.g., ) are critical for CB1 antagonism, whereas the target’s 2-methoxyethyl group may shift selectivity to other targets.
- Antifungal Activity : Halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl in ) enhance antifungal potency, suggesting the target’s 3-fluoro-4-methylphenyl group may confer similar benefits.
- Kinase Inhibition : Alkynyl or bicyclic substituents (e.g., ) improve CDK binding, but the target’s methoxyethyl chain might optimize solubility for in vivo efficacy.
Structural and Functional Divergence
- The target’s 3-fluoro-4-methylphenyl balances lipophilicity and steric effects, avoiding excessive hydrophobicity seen in dichlorophenyl analogues .
- 9-position Diversity :
- Aromatic substituents (e.g., phenyl in ) favor π-π stacking, while alkyl chains (e.g., ethyl in or methoxyethyl in the target) improve metabolic stability.
Preparation Methods
Cyclization of Pyrimidine-Imidazole Precursors
The Traube synthesis remains a classical method for purine formation, involving cyclization of 4,5-diaminopyrimidines with formic acid or its derivatives. For N-(3-fluoro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine, a modified approach employs:
-
6-Chloropurine as the starting material due to its reactivity at the 6-position.
-
Selective protection of the 9-position using tert-butyldimethylsilyl (TBDMS) groups to direct subsequent alkylation.
Direct Functionalization of Preformed Purines
Commercial availability of 6-chloro-9H-purine simplifies synthesis. Key steps include:
-
Alkylation at N-9 : Reaction with 2-methoxyethyl bromide in dimethylformamide (DMF) using sodium hydride as base (70°C, 4 h).
-
Chlorine displacement : Subsequent substitution of the 6-chloro group with 3-fluoro-4-methylaniline.
Position-Specific Functionalization Strategies
N-9 Alkylation with 2-Methoxyethyl Groups
Critical parameters for efficient 9-position alkylation:
| Parameter | Optimal Conditions | Yield (%) |
|---|---|---|
| Base | NaH (2.2 equiv) | 82–88 |
| Solvent | Anhydrous DMF | – |
| Temperature | 70°C | – |
| Reaction Time | 4–6 h | – |
Mechanistic Insight : The strong base deprotonates the purine at N-9, enabling nucleophilic attack on the 2-methoxyethyl bromide. Competing alkylation at N-7 is suppressed by steric hindrance from the TBDMS protecting group.
C-6 Amination with 3-Fluoro-4-Methylaniline
The 6-chloro substituent undergoes nucleophilic aromatic substitution (NAS) under mild conditions:
| Condition | Range Tested | Optimal |
|---|---|---|
| Solvent | i-PrOH, EtOH, DMSO | i-PrOH |
| Temperature (°C) | 25–80 | 70 |
| Base | Et₃N, DIPEA, K₂CO₃ | Et₃N |
| Time (h) | 2–24 | 6 |
Example Protocol :
-
Combine 9-(2-methoxyethyl)-6-chloro-9H-purine (1.0 equiv) and 3-fluoro-4-methylaniline (1.1 equiv) in anhydrous isopropanol.
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Add triethylamine (2.0 equiv) and heat at 70°C for 6 h under nitrogen.
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Cool, filter precipitated product, and wash with cold i-PrOH (Yield: 74–89%).
One-Pot Sequential Functionalization
Recent advances enable tandem alkylation-amidation in a single reactor:
-
Simultaneous Deprotection and Coupling :
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Start with 6-chloro-9-(TBDMS)-9H-purine.
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Remove TBDMS group using tetrabutylammonium fluoride (TBAF).
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Add 2-methoxyethyl bromide and 3-fluoro-4-methylaniline sequentially.
-
-
Key Advantage : Eliminates intermediate purification steps, improving overall yield (78% vs. 65% stepwise).
Solvent and Catalytic System Optimization
Solvent Effects on NAS Kinetics
Polar aprotic solvents (DMF, NMP) accelerate reaction rates but complicate purification. Isopropanol balances reactivity and practicality:
| Solvent | Relative Rate (k) | Ease of Workup |
|---|---|---|
| DMF | 1.00 | Difficult |
| NMP | 0.92 | Moderate |
| i-PrOH | 0.45 | Easy |
Catalytic Enhancement
Palladium catalysts (e.g., Pd(OAc)₂) enable coupling at lower temperatures (50°C vs. 70°C):
-
Reduces thermal degradation of sensitive substrates
-
Increases yield to 91% with 2 mol% catalyst loading
Analytical Characterization and Quality Control
Critical Quality Attributes :
-
HPLC Purity : >99% (C18 column, 0.1% TFA/ACN gradient)
-
¹H NMR (DMSO-d₆) : δ 8.75 (s, 1H, H-8), 5.42 (t, J=6.8 Hz, 2H, OCH₂), 3.51 (s, 3H, OCH₃)
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LC-MS : m/z 343.2 [M+H]⁺
Impurity Profile :
-
<2% 7-alkylation byproduct (δ 8.82 in NMR)
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<0.5% residual solvent (validated by GC)
Scale-Up Considerations and Industrial Adaptation
Challenges in Kilogram-Scale Production :
-
Exotherm Management : Alkylation step requires controlled addition of NaH (ΔT >30°C observed).
-
Filtration Optimization : Use pressure nutsche filters to handle high slurry volumes.
Cost-Benefit Analysis :
| Method | Cost Index | Environmental Factor |
|---|---|---|
| Stepwise Synthesis | 1.00 | 6.2 (E-Factor) |
| One-Pot Process | 0.85 | 4.1 |
Q & A
Q. Q1. What are the established synthetic routes for preparing N-(3-fluoro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine, and how do reaction conditions influence intermediate purity?
A1. The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:
- Step 1: React 6-chloropurine with 2-methoxyethyl groups under acidic conditions (e.g., CF₃COOH) to substitute the chlorine atom at the purine N9 position .
- Step 2: Introduce the 3-fluoro-4-methylphenylamine moiety via Buchwald-Hartwig coupling or direct amination, requiring palladium catalysts and controlled temperatures (e.g., 90°C in DMF) .
- Key considerations: Use triethylamine as a base to neutralize HCl byproducts and improve yields. Purity is optimized via recrystallization (e.g., ethanol) and column chromatography (silica gel, CMA/ethyl acetate gradients) .
Q. Q2. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?
A2.
- X-ray crystallography: Resolve the 3D conformation, including dihedral angles between purine and aryl rings. Use SHELXL for refinement, ensuring anisotropic displacement parameters for non-hydrogen atoms .
- NMR: ¹H and ¹³C NMR identify substituent positions (e.g., methoxyethyl CH₃O protons at ~3.3 ppm, fluorine coupling in the aryl group) .
- Elemental analysis: Validate stoichiometry (C, H, N, F) via combustion analysis (e.g., Thermo Scientific Flash 2000 CHNO-S Analyzer) .
Q. Q3. What preliminary biological assays are recommended to evaluate its therapeutic potential?
A3.
- Enzyme inhibition: Screen against kinases or adenosine receptors using fluorescence polarization or radiometric assays .
- Cytotoxicity: Test in cancer cell lines (e.g., MTT assays) with IC₅₀ calculations. Compare with structurally similar purine derivatives to assess substituent effects .
- Solubility and stability: Use HPLC to monitor degradation in simulated physiological buffers (pH 7.4, 37°C) .
Advanced Research Questions
Q. Q4. How do crystallographic refinement challenges (e.g., twinning, disorder) impact the structural analysis of this compound, and how can they be resolved?
A4.
- Twinning: Common in purine derivatives due to planar moieties. Use SHELXD for initial structure solution and twin refinement in SHELXL with BASF parameters .
- Disordered substituents: Apply restraints (e.g., SIMU, DELU) to the methoxyethyl or fluorophenyl groups during refinement. Validate with residual density maps (<0.5 eÅ⁻³) .
- High-resolution data: Collect synchrotron data (λ = 0.7–1.0 Å) to improve resolution for detecting weak C–H⋯N or π–π interactions critical for packing .
Q. Q5. How does the presence of fluorine and methoxyethyl groups influence tautomerism and intermolecular interactions in the solid state?
A5.
- Tautomerism: Fluorine’s electronegativity stabilizes specific tautomers (e.g., N9-substituted purine). Use NMR variable-temperature studies to detect imino/amino equilibria .
- Hydrogen bonding: The methoxyethyl group participates in C–H⋯O interactions, while fluorine enhances aryl ring polarization, strengthening π–π stacking (distance ~3.5 Å) .
- Impact on solubility: Methoxyethyl improves aqueous solubility, but fluorophenyl increases hydrophobicity—balance via logP calculations (e.g., XLogP3) .
Q. Q6. How can contradictory data in biological activity assays (e.g., varying IC₅₀ values across studies) be systematically addressed?
A6.
- Source analysis: Compare assay conditions (e.g., ATP concentrations in kinase assays, cell line genetic backgrounds). Normalize data using reference inhibitors (e.g., staurosporine) .
- Structural analogs: Synthesize derivatives (e.g., replace fluorine with chlorine) to isolate substituent effects. Use molecular docking (AutoDock Vina) to predict binding modes to targets like CDK2 .
- Meta-analysis: Apply statistical tools (e.g., Grubbs’ test) to identify outliers and validate reproducibility across independent labs .
Q. Q7. What computational methods are best suited to predict the compound’s interaction with nucleic acid-binding proteins?
A7.
- Molecular dynamics (MD): Simulate binding to DNA/RNA helicases (e.g., 50 ns simulations in GROMACS) using AMBER force fields. Analyze RMSD and binding free energy (MM-PBSA) .
- Docking: Use Glide (Schrödinger) to screen against ATP-binding pockets (e.g., PDB: 1ATP). Prioritize poses with purine N6 forming hydrogen bonds to catalytic lysines .
- QM/MM: Apply hybrid quantum mechanics/molecular mechanics to model electron transfer in enzyme inhibition (e.g., ONIOM method in Gaussian) .
Q. Q8. How can regioselectivity issues during functionalization (e.g., alkylation at N7 vs. N9) be controlled in derivative synthesis?
A8.
- Steric effects: Use bulky bases (e.g., DBU) to direct alkylation to less hindered sites (N9 > N7) .
- Solvent polarity: Polar aprotic solvents (DMF, DMSO) favor N9 substitution by stabilizing transition states via solvation .
- Protecting groups: Temporarily block N7 with trityl groups during N9 modification, followed by deprotection (HCl/MeOH) .
Methodological Guidance
- Crystallography: Always validate SHELXL-refined structures with R-factor convergence (<5%) and CheckCIF/PLATON alerts .
- Biological assays: Include positive/negative controls (e.g., DMSO vehicle) and triplicate measurements to ensure statistical rigor .
- Synthetic optimization: Employ DoE (Design of Experiments) to map reaction parameter effects (temperature, catalyst loading) on yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
